An In-depth Technical Guide to the Chemical Properties of Boscalid-5-hydroxy
An In-depth Technical Guide to the Chemical Properties of Boscalid-5-hydroxy
This technical guide provides a detailed overview of the chemical properties, metabolic formation, analytical methodologies, and mechanism of action related to Boscalid-5-hydroxy. This compound is the primary hydroxylated metabolite of Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide.
While extensive data exists for the parent compound, Boscalid, specific experimental physicochemical data for its 5-hydroxy metabolite is not broadly available in the public domain. This guide compiles the known information for Boscalid-5-hydroxy and includes data for the parent compound for context and comparison.
Chemical and Physical Properties
Boscalid-5-hydroxy, also known as M510F01 in metabolic studies, is formed through the hydroxylation of the biphenyl ring of Boscalid. This transformation is a key step in the phase I biotransformation of the parent fungicide.
Table 1: Chemical Identity of Boscalid-5-hydroxy
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide |
| Synonyms | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide; M510F01 |
| CAS Number | 661463-87-2 |
| Molecular Formula | C₁₈H₁₂Cl₂N₂O₂ |
| Molecular Weight | 359.21 g/mol |
| InChI Key | GLTMLPGXPMAIOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2)O)NC(=O)C3=C(N=CC=C3)Cl) |
| Physical State | Solid |
Table 2: Physicochemical Properties of Boscalid (Parent Compound) Note: This data pertains to the parent compound, Boscalid, as specific experimental values for Boscalid-5-hydroxy are not readily available.
| Property | Value |
|---|---|
| Melting Point | 142.8 - 143.8 °C |
| Boiling Point | Decomposes before boiling (approx. 300 °C) |
| Water Solubility | 4.6 mg/L (at 20 °C) |
| pKa | Does not dissociate in water |
| Vapor Pressure | 7 x 10⁻⁹ hPa (at 20 °C) |
| Log P (Octanol-Water Partition Coefficient) | 2.96 |
Metabolic Formation of Boscalid-5-hydroxy
Boscalid-5-hydroxy is the principal Phase I metabolite of Boscalid in various organisms. The metabolic transformation involves the hydroxylation of the diphenyl ring, a reaction primarily catalyzed by the cytochrome P450 family of enzymes. This process increases the polarity of the molecule, facilitating its further conjugation and excretion.
Figure 1: Metabolic pathway of Boscalid to Boscalid-5-hydroxy.
Experimental Protocols
A direct, scalable chemical synthesis protocol for Boscalid-5-hydroxy is not widely published, as it is primarily characterized as a metabolite. Its preparation for use as an analytical standard typically involves specialized synthesis or isolation from in vivo or in vitro metabolism studies.
The synthesis of the parent compound, Boscalid, is well-documented and generally follows a three-step process[1]:
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Suzuki Coupling: 2-chloro-1-nitrobenzene is coupled with 4-chlorophenylboronic acid using a palladium catalyst to form the 4'-chloro-2-nitro-1,1'-biphenyl intermediate.
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Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine, typically through hydrogenation, to yield 2-amino-4'-chloro-1,1'-biphenyl.
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Amidation: The resulting aminobiphenyl is reacted with 2-chloronicotinoyl chloride to form the final Boscalid product[1].
The quantification of Boscalid-5-hydroxy, along with the parent compound, is crucial for residue analysis and metabolism studies. The standard method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
Objective: To extract and quantify Boscalid and Boscalid-5-hydroxy (M510F01) from a water sample.
Materials:
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Water sample
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Solid Phase Extraction (SPE) cartridges (e.g., C18)
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Methanol, HPLC grade
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Acetonitrile, HPLC grade
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Formic acid
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Reference standards for Boscalid and Boscalid-5-hydroxy
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LC-MS/MS system with an electrospray ionization (ESI) source
Protocol:
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Sample Preparation:
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Acidify 100 mL of the water sample with formic acid to a pH of ~3.
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Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified deionized water.
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Solid Phase Extraction (SPE):
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Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
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Wash the cartridge with 5 mL of deionized water to remove interfering substances.
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Dry the cartridge under a vacuum or with a stream of nitrogen for 10 minutes.
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Elution:
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Elute the analytes from the cartridge with 5 mL of methanol into a collection tube.
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution:
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Reconstitute the dried residue in 1 mL of a methanol/water (80:20, v/v) solution.
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Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.
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LC-MS/MS Analysis:
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LC Column: C18 column (e.g., 2.1 mm x 100 mm, 5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol with 0.1% formic acid.
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Gradient: A suitable gradient to separate the parent and metabolite (e.g., start at 30% B, ramp to 95% B).
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Ionization: ESI in positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Boscalid and Boscalid-5-hydroxy.
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Figure 2: General workflow for the analysis of Boscalid-5-hydroxy.
Mechanism of Action of Parent Compound
Boscalid-5-hydroxy is a metabolite and its primary relevance is in toxicological and residue assessments. The fungicidal activity originates from the parent compound, Boscalid, which functions as a Succinate Dehydrogenase Inhibitor (SDHI)[1][2].
Boscalid targets Complex II of the mitochondrial electron transport chain[2][3]. It specifically binds to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding action blocks the oxidation of succinate to fumarate, which is a critical step in the Krebs cycle. The inhibition halts the transfer of electrons to ubiquinone, thereby disrupting cellular respiration and leading to a severe depletion of ATP. This energy collapse ultimately results in the inhibition of fungal spore germination and mycelial growth[1][4].
Figure 3: Inhibition of Complex II by Boscalid.
